4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
Description
4-Chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopentylamine substituent at the N-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole carboxamides are widely explored for their pharmacological and agrochemical applications, particularly due to their tunable substituent-dependent activity .
Properties
IUPAC Name |
4-chloro-N-cyclopentyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFUDNCCSRLVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with cyclopentylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 4 undergoes substitution with nucleophiles under optimized conditions.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Primary/secondary amines, K₂CO₃, DMF, 80–100°C | 4-Amino derivatives | 60–75% | |
| Thiol substitution | Thiophenol, NaH, THF, reflux | 4-Sulfanyl derivatives | 55–68% |
Mechanistic Insight : The electron-withdrawing carboxamide group at position 5 enhances the electrophilicity of the chloro-substituted carbon, facilitating NAS. Steric hindrance from the cyclopentyl group slightly reduces reaction rates compared to non-bulky analogs.
Transition Metal-Catalyzed Cross-Coupling
The chloro group participates in palladium-mediated couplings, enabling aryl/heteroaryl introductions.
Example : Reaction with 1-cyclopropyl-4-boronic acid pinacol ester under Suzuki conditions yielded a biaryl product with 83% efficiency .
Amide Bond Transformations
The carboxamide group undergoes hydrolysis and functionalization.
| Reaction Type | Reagents/Conditions | Outcome | Yiel
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 227.69 g/mol
- IUPAC Name : 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
- LogP : 1.4985
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
- Polar Surface Area : 40.099 Ų
Medicinal Chemistry
4-Chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential as a therapeutic agent, particularly in the following areas:
- Protein Kinase Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines by disrupting CDK activity .
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and lung cancer. These compounds have been observed to induce cell cycle arrest and increase reactive oxygen species (ROS) levels, leading to apoptosis .
Agricultural Chemistry
The compound is under investigation for its potential use as a pesticide or herbicide due to its biological activity against certain pests and plant pathogens. Its unique structure may allow it to interact with specific biological targets in pests, leading to effective pest management solutions.
Industrial Applications
In the industrial sector, 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide serves as an intermediate in the synthesis of more complex organic compounds. It is utilized in the development of new materials and as a reagent in various organic reactions, enhancing the efficiency of chemical processes .
Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Pyrazole derivatives inhibit melanoma (A375) and lung cancer (H460) cell lines, inducing G2/M phase arrest. |
| Protein Kinase Inhibition | Effective against CDKs, leading to apoptosis in cancer cells. |
| Pesticidal Activity | Potential efficacy against specific agricultural pests under study. |
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, disrupting the mitochondrial electron transport chain and affecting cellular respiration .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound shares a common pyrazole-5-carboxamide backbone with the following analogs (Figure 1):
- N-Benzyl variant (CAS 957510-24-6): Substitution of cyclopentyl with benzyl .
- Morpholin-4-ylethyl-benzimidazolyl variant (CAS 490031-39-5): Incorporation of a benzimidazole and morpholine moiety .
- Aryl-substituted derivatives (e.g., 3a–3p in ): Phenyl, chlorophenyl, and fluorophenyl groups at the 1- and N-positions .
Table 1: Structural Variations in Pyrazole Carboxamides
Key Observations :
- Electron-withdrawing groups (e.g., chloro, cyano) in aryl analogs may influence electronic properties and reactivity .
Physicochemical Data
Table 2: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
Insecticidal Activity ()
Pyrazole carboxamides are precursors to insecticides like Fipronil. The 2-chloroacetamide derivative in highlights the role of halogenation and cyano groups in bioactivity . The target compound’s cyclopentyl group may modulate target binding via steric effects.
Pharmacological Potential
Morpholin-4-ylethyl and benzimidazolyl variants () suggest applications in kinase inhibition or antimicrobial activity, though specific data are lacking .
Biological Activity
4-Chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C11H14ClN3O
- Molecular Weight : 239.70 g/mol
- IUPAC Name : 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
The biological activity of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is primarily mediated through its interaction with specific molecular targets, including various kinases and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, thereby influencing cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of key kinases involved in tumor growth:
| Kinase | IC50 (nM) | Effect |
|---|---|---|
| Akt | 61 | Inhibition of cell proliferation |
| Src | Not specified | Decreased tumorigenicity |
In a xenograft mouse model, compounds similar to 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide demonstrated significant tumor volume reduction, suggesting its potential efficacy in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. It shows promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Study 1: Antitumor Activity
A study evaluated the effect of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide on prostate cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis in cancer cell lines overexpressing androgen receptors. The mechanism was linked to its ability to inhibit the phosphorylation of critical signaling proteins involved in cell survival pathways .
Study 2: In Vivo Efficacy
In vivo studies using a mouse model demonstrated that administration of this compound resulted in a notable decrease in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed, indicating a favorable safety profile for further development .
Comparative Analysis with Related Compounds
To understand the unique properties of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-cyclohexyl-3-methoxy-1-methyl-1H-pyrazole | Moderate anticancer activity |
| N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide | Anti-inflammatory properties |
This comparison highlights that while related compounds exhibit some biological activities, 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide shows enhanced potency against specific targets .
Q & A
Q. How can stability studies under varying conditions inform storage protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
